Enhanced Lipophilicity and Molecular Weight Drive Binding and Permeability
The 2,4-difluoro substitution significantly increases lipophilicity (LogP) and molecular weight compared to the mono‑fluorinated 4‑fluoro analog. Computed LogP for 2‑amino‑1‑(2,4‑difluorophenyl)ethanone hydrochloride is 2.61, whereas the 4‑fluoro analog has no computed LogP value in PubChem but a notably lower molecular weight (189.61 g/mol vs. 207.60 g/mol) [1][2]. This difference in lipophilicity can impact membrane permeability and protein binding in biological systems.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.61 (computed), MW = 207.60 g/mol |
| Comparator Or Baseline | 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS 456-00-8): LogP not available, MW = 189.61 g/mol |
| Quantified Difference | MW difference = 17.99 g/mol; LogP for target is 2.61 |
| Conditions | Computed properties from PubChem (release 2024.11.20 for target, 2025.09.15 for comparator) |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, influencing compound distribution and target engagement in cell-based assays.
- [1] PubChem. (2026). 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CID 24721075). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CID 13290666). National Center for Biotechnology Information. View Source
